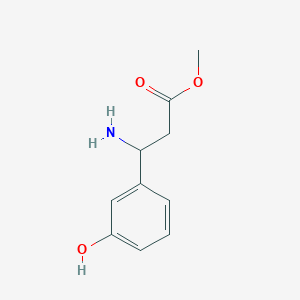

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate

Description

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate (CAS: 1206727-13-0) is a chiral β-amino ester derivative with the molecular formula C₁₀H₁₄ClNO₃ (hydrochloride salt) and a molecular weight of 231.68 . Its structure features a 3-hydroxyphenyl group, a methyl ester, and a primary amino group, making it a versatile intermediate in pharmaceutical synthesis, particularly for αvβ6 integrin antagonists targeting pulmonary fibrosis . The compound is typically stored at room temperature as a hydrochloride salt to enhance stability and solubility .

Properties

IUPAC Name |

methyl 3-amino-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTQBYLORMXXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis from Precursors

The primary synthetic route involves the preparation of methyl 3-amino-3-(3-hydroxyphenyl)propanoate starting from suitable amino acid derivatives or related intermediates.

- Starting Material: this compound can be synthesized from 3-(3-hydroxyphenyl)-beta-alanine methyl ester or related amino acid derivatives.

- Typical Reaction Conditions: The synthesis often involves protection and deprotection steps, esterification, and amination reactions under controlled conditions.

Protection of the Amino Group (Boc Protection)

A common preparative step is the protection of the amino group to facilitate further chemical transformations:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | This compound (2.78 g, 14.2 mmol) in tetrahydrofuran (THF) (70 mL) with triethylamine (3 mL, 21.3 mmol) | Amino group is protected by reaction with di-tert-butyl dicarbonate (4.66 g, 21.3 mmol) in THF (70 mL) |

| 2 | Stirring for 72 hours at room temperature | Formation of methyl 3-(Boc-amino)-3-(3-hydroxyphenyl)propanoate |

| 3 | Workup with saturated ammonium chloride, extraction with dichloromethane, washing with brine, drying over sodium sulfate, and vacuum concentration | Purification by silica gel chromatography (ethyl acetate in hexane 0-30%) yields the protected compound |

This method yields the Boc-protected derivative with high purity, facilitating subsequent synthetic steps or modifications.

Esterification and Amination

- Esterification of the corresponding amino acid with methanol under acidic or catalytic conditions is a standard approach to obtain the methyl ester.

- Amination can be introduced via reduction of nitrile intermediates or by Strecker synthesis, depending on the synthetic route chosen.

In Vivo Formulation Preparation (Solubilization)

For biological applications, the compound is often prepared as a hydrochloride salt and formulated for in vivo use:

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.3163 mL | 21.5815 mL | 43.163 mL |

| 5 mM | 0.8633 mL | 4.3163 mL | 8.6326 mL |

| 10 mM | 0.4316 mL | 2.1581 mL | 4.3163 mL |

Alternative Synthetic Routes

While direct synthesis of this compound is most common, related compounds such as methyl 2-amino-3-(3-hydroxyphenyl)propanoate have been synthesized via:

- Reaction of 3-(3-hydroxyphenyl)-DL-alanine with methanol and thionyl chloride under cooling conditions, followed by basification and extraction.

- These methods provide insights into esterification and amino acid derivative preparation that can be adapted for the target compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The Boc protection step is critical for selective functional group manipulation and is well-documented with detailed reaction conditions and purification protocols.

- The solubility and formulation methods emphasize the importance of solvent order and clarity to ensure stable and bioavailable preparations.

- Alternative synthetic routes from related amino acid derivatives provide flexibility in synthesis depending on available starting materials and desired purity.

- No significant industrial-scale synthesis details are publicly documented, but laboratory-scale methods are robust and reproducible.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate can undergo oxidation reactions, particularly at the hydroxyphenyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced, especially at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Studies: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and aminotransferases.

Medicine:

Drug Development: Due to its structural features, it is explored as a potential scaffold for developing new drugs, particularly those targeting neurological and inflammatory conditions.

Industry:

Polymer Production: It can be used in the production of specialty polymers and resins, offering unique properties due to the presence of both amino and hydroxy groups.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(3-hydroxyphenyl)propanoate depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in inflammation, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group lowers LogP (increased hydrophilicity) but reduces membrane permeability compared to fluorine or CF₃ groups .

- Hydrochloride salts universally improve aqueous solubility across analogs .

Commercial Availability

- This compound HCl is available from suppliers like GLPBIO and ECHEMI at >95% purity, priced at ~$250/250 mg .

- Fluorinated and trifluoromethyl analogs are costlier ($400–$600/g) due to complex synthesis .

Biological Activity

Methyl 3-amino-3-(3-hydroxyphenyl)propanoate, also known as EVT-1644000, is an organic compound with significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of the synthesis, biological mechanisms, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 231.68 g/mol. It is categorized as an amino acid derivative, specifically a phenylalanine derivative, due to its structural characteristics that include an amino group and a hydroxylated phenyl group. The compound is often encountered in its hydrochloride form, enhancing its solubility and stability in biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of starting materials that contain both amino and hydroxyl functionalities. Common synthetic routes include:

- Reactions with Amino Acids : Utilizing amino acids as starting materials to introduce the amino group.

- Esterification Reactions : Employing reagents like thionyl chloride in methanol to produce the ester form .

The biological activity of this compound primarily revolves around its role as a substrate or intermediate in biochemical pathways. It is believed to interact with specific receptors or enzymes involved in neurotransmitter synthesis and modulation due to its structural similarity to amino acids.

Pharmacological Effects

Research indicates that derivatives of this compound exhibit selective activity against certain cancer cell lines, suggesting potential applications in oncology. Notably, studies have shown that this compound can influence:

- Cell Proliferation : Demonstrating inhibitory effects on various cancer cell lines.

- Neurotransmitter Regulation : Potential modulation of neurotransmitter pathways, which may have implications for neurological disorders.

Case Studies

Several studies have highlighted the compound's efficacy in specific biological contexts:

- Anticancer Activity : A study reported that this compound derivatives showed significant antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, indicating their potential as anticancer agents .

- Neurological Implications : Another investigation into related compounds suggested that structural analogs could cross the blood-brain barrier and exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C10H13NO3 | Contains a para-hydroxy group; different activity profile. |

| Methyl 4-amino-2-(2-hydroxyphenyl)butanoate | C12H17NO4 | Longer carbon chain; potential for different receptor interactions. |

| Methyl 2-amino-3-(2-hydroxyphenyl)propanoate | C10H13NO3 | Meta-hydroxy substitution; impacts solubility and reactivity. |

This table illustrates how variations in molecular structure can lead to differences in biological activity and potential applications.

Q & A

What are the common synthetic routes for Methyl 3-amino-3-(3-hydroxyphenyl)propanoate, and how do they compare in terms of yield and scalability?

Basic Research Question

The compound is typically synthesized via the Rodionov reaction, starting from substituted aldehydes followed by esterification. For example, derivatives of methyl 3-amino-3-phenylpropanoate are prepared in two steps: condensation of aldehydes with nitromethane under basic conditions (Rodionov reaction) and subsequent reduction and esterification . Alternatively, multicomponent protocols using 3-hydroxy-4H-chromen-4-one as a precursor have been reported, achieving moderate to high yields (45–78%) through optimized coupling reactions .

Key Comparison Table :

| Method | Reagents/Conditions | Yield | Scalability |

|---|---|---|---|

| Rodionov Reaction | Aldehyde + Nitromethane, LiAlH4 reduction | ~60% | Lab-scale |

| Multicomponent Synthesis | Chromenone + Propanoate ester, acid catalysis | ~65% | Moderate |

How can the structural integrity and purity of this compound be validated experimentally?

Basic Research Question

Structural characterization relies on NMR (1H/13C) to confirm the presence of the amino, hydroxyl, and ester groups. For instance, the 3-hydroxyphenyl moiety shows aromatic proton signals at δ 6.7–7.2 ppm, while the ester carbonyl appears at ~170 ppm in 13C NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 180.20 for C10H12O3) . Purity is assessed via HPLC (>95% purity) or melting point analysis (if crystalline) .

What strategies can optimize reaction conditions for synthesizing this compound with higher enantiomeric excess?

Advanced Research Question

Enantioselective synthesis requires chiral catalysts or resolution techniques. The Rodionov reaction can be modified using asymmetric catalysis (e.g., proline-derived organocatalysts) to enhance stereocontrol . Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers post-synthesis. For example, Candida antarctica lipase B has been used to hydrolyze racemic esters selectively . Kinetic studies (e.g., varying temperature/pH) and DOE (Design of Experiments) frameworks are critical for optimizing these conditions.

What enzymes are involved in the metabolic degradation of this compound, and how do they influence its biological activity?

Advanced Research Question

In Escherichia coli, the enzyme 3-(3-hydroxyphenyl)propanoate hydroxylase (mhpA) catalyzes the hydroxylation of the compound to 3-(2,3-dihydroxyphenyl)propanoate, a key step in the meta-cleavage pathway . This flavoprotein (FAD-dependent) requires NADH and O2, with kinetic parameters (Km, Vmax) indicating substrate specificity. Researchers should use enzyme inhibition assays (e.g., NADH depletion monitoring) and LC-MS to track metabolite formation. Discrepancies in activity data may arise from competing pathways or pH-dependent enzyme stability.

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

The compound is classified with GHS hazard statements H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) . Required precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Conducting reactions in a fume hood to avoid inhalation.

- Emergency protocols: Rinse skin/eyes with water for 15 minutes; seek medical attention if ingested.

How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. receptor agonism) be systematically resolved?

Advanced Research Question

Contradictions often stem from assay variability or off-target effects. To address this:

Dose-response curves : Validate activity across multiple concentrations (e.g., IC50 vs. EC50).

Orthogonal assays : Compare results from fluorescence-based assays with radiometric or SPR (Surface Plasmon Resonance) methods.

Structural modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., mhpA) versus unrelated receptors .

Meta-analysis : Cross-reference data with published pathways (e.g., MetaCyc) to identify competing metabolic interactions .

What role does the 3-hydroxyphenyl moiety play in the compound’s reactivity and intermolecular interactions?

Advanced Research Question

The 3-hydroxyphenyl group contributes to hydrogen bonding (via the hydroxyl group) and π-π stacking (aromatic ring), critical for substrate-enzyme binding. Computational studies (DFT or MD simulations) reveal that substituent positioning affects electronic properties (e.g., Hammett constants) and regioselectivity in reactions like hydroxylation . Experimental validation via X-ray crystallography (e.g., ligand-protein co-crystals) or FTIR can confirm these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.